(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate
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Overview
Description
The compound (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate is a heterocyclic compound that features both oxazole and oxazoline rings.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives have been found to have significant biological interests, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate typically involves the formation of the oxazole and oxazoline rings through cyclization reactions. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce oxazoline derivatives .
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- 2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate: is unique due to its dual oxazole and oxazoline rings, which provide a versatile scaffold for various chemical modifications.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDFWIKJHAAOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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